molecular formula C13H25NO2 B13629602 Tert-butyl 2-amino-3-cyclohexylpropanoate

Tert-butyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B13629602
M. Wt: 227.34 g/mol
InChI Key: BFHYVCSFGFKQIG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-cyclohexylpropanoate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of amino acids and features a tert-butyl ester group, an amino group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-cyclohexylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylacetic acid and tert-butylamine.

    Esterification: Cyclohexylacetic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl cyclohexylacetate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oximes, nitro compounds.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Tert-butyl 2-amino-3-cyclohexylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-cyclohexylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-cyclopropylpropanoate
  • Tert-butyl 2-amino-3-phenylpropanoate
  • Tert-butyl 2-amino-3-methylpropanoate

Uniqueness

Tert-butyl 2-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHYVCSFGFKQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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